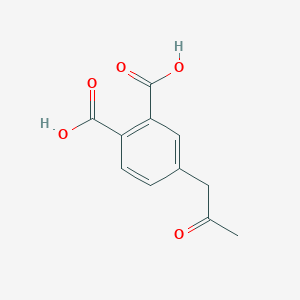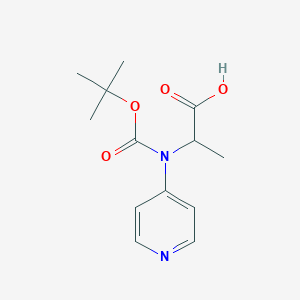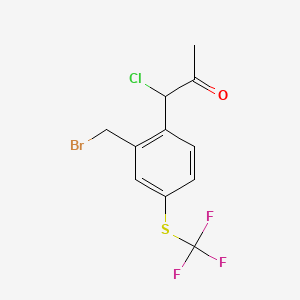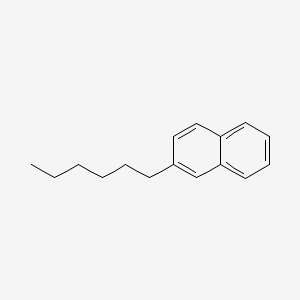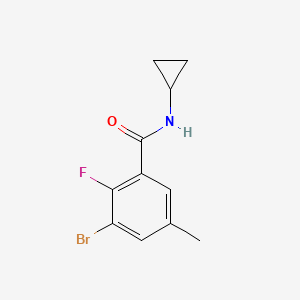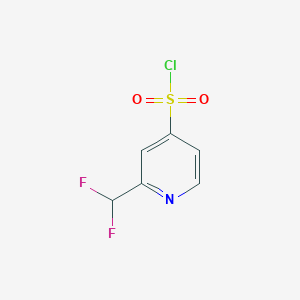
2-(Difluoromethyl)pyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClF2NO2S. It is known for its applications in organic synthesis, particularly in the formation of carbon-sulfur bonds. This compound is a valuable reagent in the field of medicinal chemistry and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 2-(Difluoromethyl)pyridine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-sulfur bonds, which are essential in the synthesis of various organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other sulfur-containing organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride involves the formation of reactive intermediates that facilitate the formation of carbon-sulfur bonds. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoromethyl phenyl sulfone
- Pyridine-3-sulfonyl chloride
- Ethyl bromodifluoroacetate
Uniqueness
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is unique due to its difluoromethyl group, which imparts distinct chemical properties. This group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C6H4ClF2NO2S |
|---|---|
Molekulargewicht |
227.62 g/mol |
IUPAC-Name |
2-(difluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-10-5(3-4)6(8)9/h1-3,6H |
InChI-Schlüssel |
MSSDTNGCUADFQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


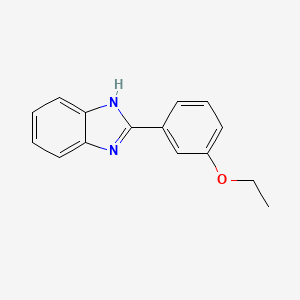
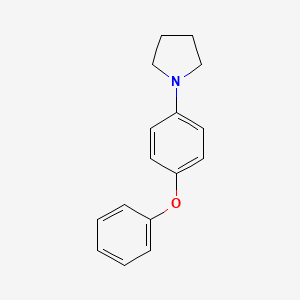
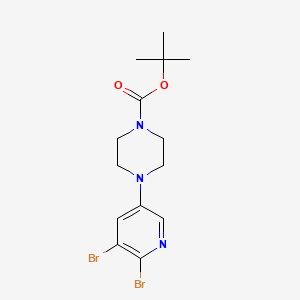
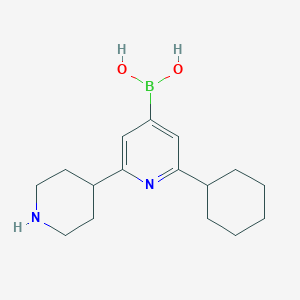
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
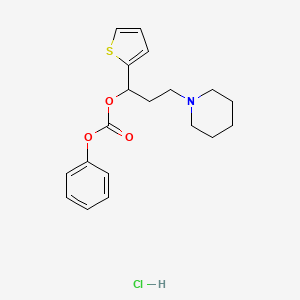
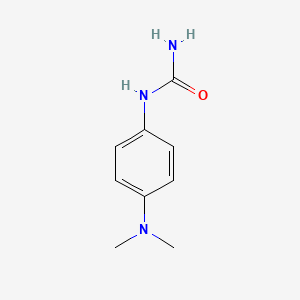
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
